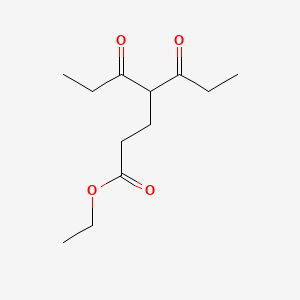

Ethyl 5-oxo-4-propanoylheptanoate

Description

Ethyl 5-oxo-4-propanoylheptanoate is an ethyl ester characterized by a heptanoic acid backbone substituted with a ketone group at position 5 and a propanoyl group at position 4. Its molecular structure (C₁₃H₂₀O₄) combines ester, ketone, and acyl functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. While direct experimental data on its physical properties or applications are sparse in the provided evidence, its structural features align with bioactive esters used in drug design and agrochemicals .

Properties

Molecular Formula |

C12H20O4 |

|---|---|

Molecular Weight |

228.28 g/mol |

IUPAC Name |

ethyl 5-oxo-4-propanoylheptanoate |

InChI |

InChI=1S/C12H20O4/c1-4-10(13)9(11(14)5-2)7-8-12(15)16-6-3/h9H,4-8H2,1-3H3 |

InChI Key |

PITDRLRISCGUDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(CCC(=O)OCC)C(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-oxo-4-propanoylheptanoate can be synthesized through various organic reactions. One common method involves the esterification of 5-oxo-4-propanoylheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-4-propanoylheptanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 5-oxo-4-propanoylheptanoic acid and ethanol.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄), resulting in the formation of the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while basic hydrolysis employs sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under mild conditions.

Major Products Formed

Hydrolysis: 5-oxo-4-propanoylheptanoic acid and ethanol.

Reduction: The corresponding alcohol.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-oxo-4-propanoylheptanoate has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5-oxo-4-propanoylheptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a class of keto-substituted ethyl esters. Key structural analogs include:

| Compound Name | Molecular Formula | Key Functional Groups | Structural Features |

|---|---|---|---|

| Ethyl 5-oxo-4-propanoylheptanoate | C₁₃H₂₀O₄ | Ester, ketone, propanoyl | Linear chain with dual carbonyl groups |

| Ethyl 4-oxovalerate | C₇H₁₂O₃ | Ester, ketone | Shorter chain (C5) with single ketone |

| Ethyl 2-oxocyclopentanecarboxylate | C₉H₁₂O₃ | Ester, cyclic ketone | Cyclopentane ring fused with ketone |

| Ethyl oxalate | C₄H₆O₄ | Ester, dicarboxylate | Simplest dicarboxylate ester |

Key Differences :

- Cyclic vs. Linear Systems : Ethyl 2-oxocyclopentanecarboxylate’s cyclic structure enhances steric hindrance, contrasting with the linear flexibility of the target compound .

- Functional Group Density : Ethyl oxalate lacks ketone groups but features two adjacent ester moieties, enabling distinct reactivity in cross-coupling reactions .

Reactivity Insights :

- The ketone at position 5 may undergo nucleophilic addition, while the propanoyl group at position 4 could participate in acyl transfer reactions.

- Compared to Ethyl 2-oxocyclopentanecarboxylate, the linear structure of the target compound may favor polymerization or ester exchange reactions .

Research Findings and Limitations

Crystallographic Analysis

Structural determination of related esters (e.g., ) relies on SHELX software (), which is widely used for small-molecule refinement. This compound’s structure could be resolved via SHELXL or SHELXS, leveraging X-ray diffraction data .

Data Gaps

- Physical Properties : Melting points, solubility, and thermodynamic data are unavailable in the provided evidence.

Biological Activity

Ethyl 5-oxo-4-propanoylheptanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C12H20O3

- Molecular Weight : 216.29 g/mol

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate physiological processes.

- Antioxidant Activity : Preliminary studies suggest it could possess antioxidant properties, which may contribute to its protective effects against oxidative stress.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies

- Antimicrobial Activity : In a study evaluating the antimicrobial properties of various esters, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Cytotoxicity in Cancer Cells : Research indicated that this compound exhibited selective cytotoxic effects on human breast cancer cell lines (MCF-7), with an IC50 value of approximately 15 µM, suggesting its potential as a therapeutic agent in cancer treatment .

- Antioxidant Properties : A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays, revealing significant free radical scavenging activity, which may contribute to its protective effects in biological systems .

Research Findings

Recent studies have focused on the synthesis and modification of this compound to enhance its biological activity:

- Synthesis Variants : Researchers have synthesized derivatives of this compound, exploring their structure-activity relationships (SAR). Modifications at the propanoyl position have been shown to increase antimicrobial potency .

- In Vivo Studies : Preliminary in vivo studies in animal models have suggested that this compound can reduce tumor growth by inducing apoptosis in cancer cells, warranting further investigation into its therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.